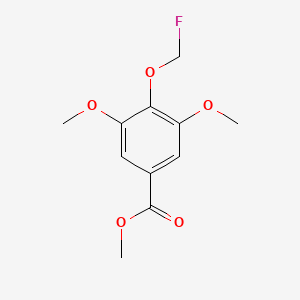
4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester is an organic compound with the molecular formula C11H13FO5 It is a derivative of benzoic acid, featuring fluoromethoxy and dimethoxy substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxybenzoic acid.
Fluoromethoxylation: The introduction of the fluoromethoxy group is achieved through a nucleophilic substitution reaction. This involves reacting 3,5-dimethoxybenzoic acid with a fluoromethylating agent such as fluoromethyl iodide in the presence of a base like potassium carbonate.
Esterification: The final step involves esterification of the carboxylic acid group to form the methyl ester. This is typically done using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces nitro or halogenated derivatives.
Scientific Research Applications
4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoromethoxy and dimethoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoic acid: Similar in structure but lacks the fluoromethoxy group.
3,5-Dimethoxybenzoic acid: Lacks both the fluoromethoxy group and the ester functionality.
4-Fluorobenzoic acid: Contains the fluorine substituent but lacks the methoxy groups.
Uniqueness
4-Fluoromethoxy-3,5-dimethoxybenzoic acid methyl ester is unique due to the presence of both fluoromethoxy and dimethoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
864684-83-3 |
|---|---|
Molecular Formula |
C11H13FO5 |
Molecular Weight |
244.22 g/mol |
IUPAC Name |
methyl 4-(fluoromethoxy)-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C11H13FO5/c1-14-8-4-7(11(13)16-3)5-9(15-2)10(8)17-6-12/h4-5H,6H2,1-3H3 |
InChI Key |
TVSFNIXJPOCZKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCF)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-10-EN-8-OL](/img/structure/B15160819.png)
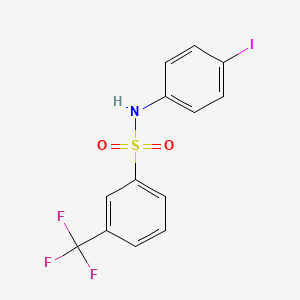
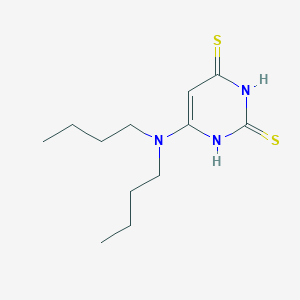
![(1H-Indol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B15160854.png)
![4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B15160860.png)
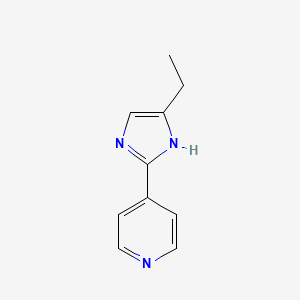
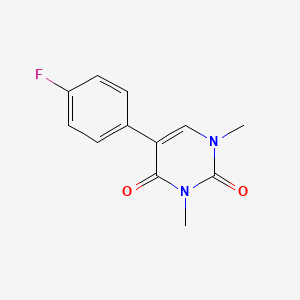
![Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate](/img/structure/B15160881.png)
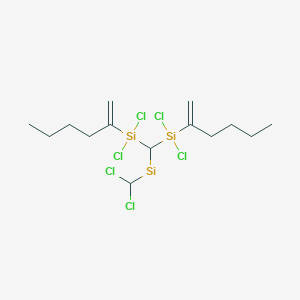
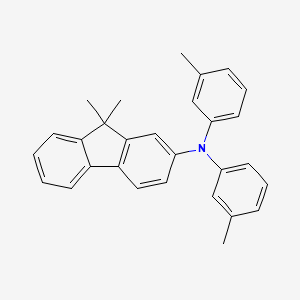
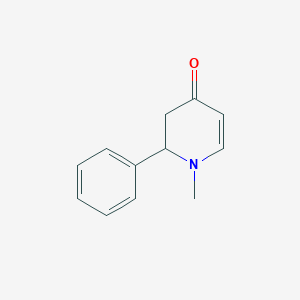
![2H-cyclopropa[e][1,3]benzothiazole](/img/structure/B15160915.png)
![1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160916.png)
![1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B15160921.png)
